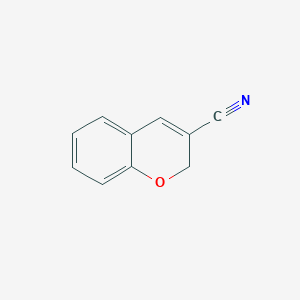

2H-chromene-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 279236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOLOKKZYCSJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206170 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-66-5 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57543-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Potential of the Chromene Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chromene scaffold, a benzopyran ring system, stands as a "privileged structure" in medicinal chemistry.[1][2] Found in a vast array of natural products like flavonoids, tocopherols, and coumarins, this heterocyclic motif exhibits an exceptionally broad spectrum of biological activities.[3][4] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.[5][6][7][8] The structural versatility of the chromene ring allows for targeted modifications, enabling the fine-tuning of its pharmacological profile to engage with diverse cellular targets.[5] This guide synthesizes the current understanding of the chromene scaffold, detailing its chemical properties, synthetic methodologies, diverse pharmacological applications, and key experimental protocols for its evaluation, providing a comprehensive resource for professionals in drug discovery and development.

Introduction: The Chromene Scaffold as a Privileged Motif

Chromene, or benzopyran, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyran ring. Depending on the position of the double bond in the pyran ring, it primarily exists as 2H-chromene or 4H-chromene. This core structure is a fundamental building block in numerous natural and synthetic molecules that possess significant therapeutic value.[9] The inherent physicochemical properties and the ability to functionalize various positions on the scaffold have made chromenes a focal point for the development of novel therapeutic agents.[5][6] Their low toxicity, particularly for natural derivatives, further enhances their appeal in medicinal chemistry.[1]

The broad pharmacological importance of chromenes stems from their ability to interact with a multitude of biological targets.[3] Structure-activity relationship (SAR) studies have consistently shown that specific substitutions on the chromene nucleus can dramatically enhance potency and selectivity for a given target, making it a highly adaptable framework for drug design.[5][10]

Synthetic Strategies: Assembling the Chromene Core

The construction of the chromene scaffold is a well-established field with numerous methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Multi-component reactions (MCRs) are particularly favored for their efficiency, allowing for the rapid assembly of complex chromene derivatives in a single step.[11][12][13]

Key Synthetic Methodologies:

-

Knoevenagel Condensation followed by Michael Addition: A common and powerful strategy for synthesizing 4H-chromenes involves a one-pot, three-component reaction between an aromatic aldehyde, malononitrile (or another active methylene compound), and a phenol derivative (like resorcinol or naphthol).[5][11] The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization.[13] This method is highly efficient and can be catalyzed by various bases like piperidine or DABCO.[5][14]

-

Pechmann Condensation: This classic method is used for the synthesis of coumarins (2H-chromen-2-ones). It involves the acid-catalyzed condensation of a phenol with a β-keto ester.[2][15] The mechanism proceeds through transesterification, an intramolecular Friedel-Crafts-type reaction, and dehydration.[16][17] The reaction conditions can be harsh, often requiring strong acids like sulfuric acid and heat, but are effective for activated phenols.[16][18]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for many chromene syntheses.[5] This technique provides rapid and uniform heating, making it a greener and more efficient alternative to conventional heating methods.[7]

The Diverse Pharmacological Profile of Chromene Derivatives

The chromene scaffold's versatility is best illustrated by the wide range of biological activities its derivatives possess.

Anticancer Activity

Chromene derivatives are potent anticancer agents that act through multiple mechanisms.[5] They have been shown to induce apoptosis, trigger cell cycle arrest, disrupt microtubule polymerization, and inhibit key signaling pathways.[19][20]

-

Mechanism of Action: A significant number of 4-aryl-4H-chromenes function as tubulin polymerization inhibitors, binding at or near the colchicine site.[20] This disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[19] Furthermore, certain chromenes effectively suppress critical cancer-promoting signaling pathways like the PI3K/Akt/mTOR and NF-κB pathways.[5][21][22][23][24][25] The PI3K/Akt pathway is frequently over-activated in many cancers, promoting cell survival and proliferation; its inhibition is a key strategy in cancer therapy.[21][23]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the chromene ring are critical for anticancer potency.[26][27] For instance, in a series of 4H-chromenes, aromatic substitutions at the 4- and 6-positions were found to be crucial for activity.[26][27][28] Halogenated derivatives and those with specific heterocyclic aromatic groups often exhibit enhanced cytotoxicity against various cancer cell lines, including multidrug-resistant (MDR) variants.[5][10][29][30]

| Compound Class | Cancer Cell Line | IC50 Value | Mechanism | Reference |

| Halogenated 4-Aryl-4H-Chromenes | PC-3 (Prostate) | 1.1 - 2.7 µM | Apoptosis Induction | [5] |

| Benzo[h]chromene Derivatives | HT-29 (Colon) | 0.3 - 2.0 µg/mL | Antiproliferative | [31] |

| Phenyl-imino Chromenes | MCF-7 (Breast) | Potent Activity | G2/M Arrest, Apoptosis | [19] |

| Crolibulin (4H-Chromene) | Advanced Solid Tumors | In Clinical Trials | Microtubule Depolarization | [19] |

Anti-inflammatory Activity

Chromene derivatives have demonstrated significant anti-inflammatory properties.[32][33][34] They act by inhibiting the production of key pro-inflammatory mediators.

-

Mechanism of Action: Many chromene-based compounds inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory models.[7] They can also suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by modulating signaling pathways such as the TLR4/MAPK pathway.[33][34] Certain derivatives have shown more potent inhibition of TNF-α production than the reference compound quercetin.[7][32]

Antimicrobial and Antiviral Activity

The chromene scaffold is a promising template for developing new antimicrobial and antiviral agents.[1][4]

-

Antimicrobial Effects: Various synthetic chromenes have shown potent activity against a range of bacterial and fungal pathogens.[4] The specific substitutions on the benzopyran ring are key to determining the spectrum and potency of their antimicrobial action.

-

Antiviral Properties: Chromene derivatives have been identified with activity against several viruses, including HIV.[3][5] Their mechanism of action can vary, from inhibiting viral enzymes to interfering with viral entry or replication.

Neuroprotective Effects

Emerging research highlights the potential of chromene derivatives in treating neurodegenerative diseases like Alzheimer's.[8][35][36][37]

-

Mechanism of Action: These compounds can exert neuroprotective effects through multiple mechanisms. Some derivatives act as cholinesterase inhibitors, increasing the levels of acetylcholine in the brain, which is a key strategy in Alzheimer's therapy.[36][37] Others exhibit potent antioxidant activity, protecting neuronal cells from oxidative stress and excitotoxicity, which are major contributors to neuronal damage.[8] For example, specific chromenes have been shown to protect against glutamate-induced excitotoxicity and enhance the ERK-CREB signaling pathway, which is crucial for neuronal survival.[8]

Case Study: A Validated Experimental Workflow

To demonstrate the practical application of chromene chemistry, this section provides a self-validating workflow for the synthesis and biological evaluation of a representative chromene derivative.

Diagram: Overall Experimental Workflow

This diagram illustrates the logical flow from chemical synthesis to biological validation.

References

- 1. mdpi.com [mdpi.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 6. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 7. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]

- 13. akjournals.com [akjournals.com]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. Pechmann Condensation [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 23. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Exploring the structure activity relationship and mechanism of a chromene scaffold (CXL series) for its selective anti-proliferative activity towards multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Synthesis, docking study and neuroprotective effects of some novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

A Researcher's In-depth Guide to the Natural Sources and Isolation of Biologically Active Chromene Compounds

<

Executive Summary

Chromenes, heterocyclic compounds featuring a benzopyran core, represent a privileged scaffold in medicinal chemistry due to their extensive presence in natural products and their broad spectrum of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making them prime candidates for drug discovery and development.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse natural sources of bioactive chromenes and a detailed, field-proven methodology for their extraction, isolation, and structural characterization. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this document aims to serve as a practical and authoritative resource for the natural product chemist.

Chapter 1: The Natural Treasury of Bioactive Chromenes

The chromene nucleus is a fundamental structural component in a variety of natural products, including alkaloids, polyphenols, and tocopherols.[6] These compounds are biosynthesized across multiple kingdoms, showcasing remarkable structural diversity.

1.1 Plant Kingdom: The Primary Reservoir

Higher plants are the most prolific source of chromene derivatives. They are often found as flavonoids, isoflavonoids, and coumarins.[7]

-

Fabaceae Family: The plant Psoralea corylifolia is a well-known source of psoralidin, a chromene compound that has demonstrated potent cytotoxic effects against various cancer cell lines, including breast, colon, and gastric cancers.[3]

-

Asteraceae Family: Species within this family are known to produce various chromene derivatives.

-

Other Notable Plant Sources: Calophyllum, Encelia, and Boopis species are also recognized for producing a variety of bioactive chromenes. An example is werneria chromene, isolated from the hexane extract of Burkillanthus malaccensis seeds, which has shown bacteriostatic activity.[8]

1.2 Fungal and Microbial Sources

Fungi, particularly marine-derived and endophytic species, are an increasingly important and underexploited source of novel chromenes with significant bioactivity.[9][10]

-

Aspergillus and Penicillium Genera: These genera are known producers of chromene-containing secondary metabolites.[10][11] For instance, aspergiolide A, a novel compound with a naphtho[1,2,3-de]chromene-2,7-dione skeleton, was isolated from the marine-derived fungus Aspergillus glaucus.[12]

-

Marine Gorgonian-Associated Fungi: Penicillium oxalicum isolated from a marine gorgonian has been found to produce oxalicumones, which are dihydrothiophene-condensed chromones showing significant cytotoxicity against several carcinoma cell lines.[13]

1.3 Marine Organisms

Beyond fungi, the broader marine environment, including algae and invertebrates, offers a rich source of unique chromene structures.[8][14] The extreme conditions of marine habitats can drive the evolution of unique biosynthetic pathways, leading to novel chemical entities.[14]

| Table 1: Representative Bioactive Chromenes from Natural Sources | |||

| Compound Name | Natural Source | Organism Type | Reported Biological Activity |

| Psoralidin | Psoralea corylifolia | Plant | Anticancer[3] |

| Werneria Chromene | Burkillanthus malaccensis | Plant | Antibacterial[8] |

| Aspergiolide A | Aspergillus glaucus | Marine-derived Fungus | Cytotoxic[12] |

| Oxalicumones | Penicillium oxalicum | Marine-derived Fungus | Cytotoxic[13] |

| Neo-tanshinlactone | Salvia miltiorrhiza | Plant | Anticancer[3] |

Chapter 2: A Methodological Approach to Isolation and Purification

The successful isolation of a target chromene from a complex natural matrix is a multi-step process that relies on a systematic application of extraction and chromatographic techniques. The choice of method is dictated by the physicochemical properties of the target compound and the nature of the source material.

Pre-Extraction: Preparing the Matrix

Proper preparation of the raw material is critical for maximizing extraction efficiency.

-

Collection and Drying: Plant, fungal, or marine materials should be carefully collected and dried (air-dried or freeze-dried) to reduce moisture content, which can interfere with solvent penetration and promote microbial degradation.

-

Grinding: The dried material is ground into a fine powder. Causality: This step significantly increases the surface area available for solvent contact, thereby enhancing the efficiency of the extraction process.

Extraction: Liberating the Target Compounds

The goal of extraction is to selectively solubilize the compounds of interest from the solid matrix.

Classical Techniques:

-

Maceration: This involves soaking the powdered material in a suitable solvent for an extended period with occasional agitation. It is a simple but often time-consuming method.[15]

-

Soxhlet Extraction: This continuous extraction method provides a higher yield than maceration by repeatedly washing the material with fresh, distilled solvent.

Modern Techniques: Modern methods often employ energy sources to accelerate the extraction process.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the material disrupts them, enhancing solvent penetration and mass transfer.[15]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and the moisture within the plant cells, causing them to rupture and release their contents.[16]

Expert Insight on Solvent Selection: A graded polarity approach is most effective.

-

Initial Defatting: Begin with a nonpolar solvent like n-hexane. This removes lipids and chlorophyll, which can interfere with subsequent chromatographic steps, especially when using silica gel.

-

Target Extraction: Follow with solvents of increasing polarity, such as ethyl acetate, acetone, or methanol, to extract the chromenes.[11] Ethyl acetate is often an excellent choice for many moderately polar chromene derivatives.

| Table 2: Comparison of Common Extraction Methods for Chromenes | ||||

| Method | Principle | Typical Solvents | Advantages | Disadvantages |

| Maceration | Diffusion by soaking | Ethanol, Methanol, Ethyl Acetate | Simple, low cost | Time-consuming, lower efficiency[15] |

| Soxhlet | Continuous solid-liquid extraction | Hexane, Ethyl Acetate, Acetone | High efficiency, exhaustive | Requires heat (potential degradation), time-consuming |

| UAE | Acoustic cavitation | Ethanol, Methanol | Fast, efficient, reduced solvent use[15] | Can generate heat, potential for radical formation |

| MAE | Microwave heating | Polar solvents (e.g., Ethanol) | Very fast, highly efficient, reduced solvent use[16] | Requires specialized equipment, potential for hotspots |

Chromatographic Purification: From Crude Extract to Pure Compound

Chromatography is the cornerstone of natural product isolation. A multi-stage approach is typically required.

Workflow Diagram: General Isolation Protocol

Caption: General workflow for the isolation of chromenes from a natural source.

Step-by-Step Protocol: Column Chromatography

This protocol outlines a standard approach using silica gel for initial fractionation.

-

Column Packing: Select a glass column of appropriate size. Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane). Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. Trustworthiness: This dry-loading technique ensures a narrow starting band, which is crucial for achieving good separation.

-

Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. (e.g., Hexane -> 95:5 Hexane:EtOAc -> 90:10 Hexane:EtOAc...).

-

Fraction Collection: Collect the eluent in a series of tubes. The size and number of fractions will depend on the scale of the separation.

-

Monitoring (Self-Validation): Spot each fraction onto a Thin Layer Chromatography (TLC) plate. Develop the plate in a suitable solvent system and visualize the spots under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled together for further analysis.

Step-by-Step Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

HPLC is used for the final purification of compounds from the pooled, semi-pure fractions.[17]

-

System Preparation: Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis). A reversed-phase C18 column is commonly used for chromene purification.

-

Method Development: First, develop an analytical method using a smaller analytical C18 column to determine the optimal mobile phase composition (e.g., a gradient of water and acetonitrile or methanol) for separating the target compound from impurities.

-

Scaling Up: Scale the analytical method to the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.

-

Injection and Fractionation: Dissolve the semi-pure fraction in the mobile phase, filter it through a 0.45 µm filter, and inject it onto the column. Collect the peaks corresponding to the target compound using a fraction collector.

-

Purity Check: Analyze the purity of the collected fractions using analytical HPLC. Fractions meeting the desired purity level (>95%) are combined and the solvent is removed under vacuum to yield the pure chromene compound.

Chapter 3: Structural Elucidation of Isolated Compounds

Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[18][19]

3.1 Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental formula of the compound.

-

Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure elucidation of organic molecules.[20][21] A suite of experiments is required to piece together the molecular puzzle.[22]

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

-

¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule.

-

2D NMR Experiments: These experiments reveal correlations between nuclei.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically separated by 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are directly attached to which carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

-

NMR Structure Elucidation Workflow

Caption: Workflow for structural elucidation using spectroscopic data.

Chapter 4: Screening for Biological Activity

After isolation and structural confirmation, the biological potential of the pure chromene compound is assessed through various in vitro assays.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a common and rapid assay to screen for antioxidant potential.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that its absorbance at ~517 nm is approximately 1.0.

-

Assay Procedure: a. In a 96-well plate, add a solution of the purified chromene compound at various concentrations. b. Add the DPPH solution to each well and mix. c. Include a positive control (e.g., ascorbic acid or quercetin) and a blank (methanol).

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[23] Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Other Key Bioassays:

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.[5]

-

Anticancer Activity: MTT or SRB assays to determine the cytotoxicity of the compound against various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[24]

-

Anti-inflammatory Activity: Assays to measure the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).[7]

Conclusion and Future Perspectives

The natural world remains a vast and fertile ground for the discovery of novel, biologically active chromene compounds.[6] Their proven track record in exhibiting a wide array of pharmacological effects ensures their continued relevance in drug discovery.[25] Advances in extraction technologies, such as UAE and MAE, are enabling more efficient and environmentally friendly isolation processes.[15][16] Furthermore, the power of modern spectroscopic techniques, particularly high-field NMR, allows for the rapid and definitive structural elucidation of even complex chromene derivatives from minute quantities of material.[21] The systematic approach outlined in this guide—from source identification through to isolation, characterization, and bioassay—provides a robust framework for researchers to unlock the therapeutic potential held within this remarkable class of natural products.

References

- 1. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols | Bentham Science [benthamscience.com]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Bioactive Compounds from Marine Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bioactive Compounds from Extremophilic Marine Fungi | Semantic Scholar [semanticscholar.org]

- 15. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. benchchem.com [benchchem.com]

- 19. d-nb.info [d-nb.info]

- 20. use of nmr in structure ellucidation | PDF [slideshare.net]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

Physicochemical properties and structural analysis of 2H-chromene-3-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties and Structural Analysis of 2H-Chromene-3-carbonitrile

Abstract

This compound is a heterocyclic compound featuring a benzopyran core fused with a nitrile functional group. This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its unique electronic and structural characteristics make it a focal point in the development of novel therapeutics and advanced materials. This guide provides a comprehensive examination of the synthesis, physicochemical properties, and detailed structural analysis of this compound. We delve into the causality behind synthetic strategies, present robust protocols for its characterization through various spectroscopic and crystallographic techniques, and discuss its reactivity and significance in the field of drug discovery. The methodologies described herein are presented as self-validating systems, ensuring scientific rigor and reproducibility for researchers in the field.

Introduction: The Significance of the Chromene Scaffold

The chromene nucleus, an oxygen-containing heterocyclic motif, is a cornerstone in the architecture of numerous natural products and synthetic compounds of pharmacological importance. Derivatives of the chromene family exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This compound (CAS: 57543-66-5) distinguishes itself as a particularly valuable synthetic intermediate. The strategic placement of the electron-withdrawing nitrile group and the reactive double bond within the pyran ring provides multiple sites for chemical modification, enabling the construction of complex molecular libraries for drug screening and development. Furthermore, its fluorescent properties have led to its use in the development of probes for bio-imaging and in material science applications.

Synthesis and Mechanistic Considerations

The primary and most classic route to synthesizing chromene derivatives involves the Knoevenagel condensation of a salicylaldehyde with an active methylene compound, such as malononitrile, followed by an intramolecular cyclization.

Causality of Experimental Choices

The outcome of the reaction between salicylaldehyde and malononitrile is exquisitely sensitive to the chosen experimental conditions. This sensitivity is a critical consideration for any researcher aiming to achieve a high yield of the desired this compound product while minimizing side reactions.

-

Catalyst Selection: The reaction is typically base-catalyzed. The choice of base dictates the reaction rate and pathway.

-

Weak Bases (e.g., Piperidine, Triethylamine): These are commonly used to facilitate the initial Knoevenagel condensation. They are strong enough to deprotonate the active methylene group of malononitrile, initiating the condensation, but mild enough to prevent undesired side reactions.

-

Stronger Bases or Alternative Conditions: The use of different catalysts or conditions like ultrasound activation can alter the reaction course, sometimes leading to the formation of dimers or other heterocyclic systems. Studies have shown that catalyst-free conditions using ultrasound can produce dimers in high yields, demonstrating that energy input can be as influential as a chemical catalyst.

-

-

Solvent and Temperature: The choice of solvent (e.g., ethanol, isopropanol, THF) and reaction temperature influences reactant solubility and reaction kinetics. Refluxing is often employed to drive the reaction to completion. However, a delicate control of temperature is crucial, as excessive heat can promote the formation of thermodynamically more stable, but undesired, byproducts.

-

Stoichiometry: The molar ratio of salicylaldehyde to malononitrile is a determining factor. While a 1:1 ratio is theoretically required for this compound, an excess of malononitrile can lead to the formation of adducts like 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile.

General Synthetic Protocol

This protocol describes a standard laboratory synthesis of a chromene derivative.

-

Reactant Preparation: To a round-bottom flask, add salicylaldehyde (1 equivalent) dissolved in a suitable solvent such as absolute ethanol.

-

Addition of Reagents: Add malononitrile (1 equivalent) to the solution.

-

Catalysis: Introduce a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 equivalents).

-

Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual reactants, and purify further by recrystallization to obtain the final product.

-

Validation: Confirm the structure and purity of the synthesized compound using the analytical methods detailed in Section 4.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, storage, and application in further synthetic work.

| Property | Value | Reference(s) |

| CAS Number | 57543-66-5 | |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 38-42 °C | |

| Purity | ≥ 97-99% (typically by HPLC) | |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment |

Structural Analysis: A Multi-Technique Approach

The unambiguous characterization of this compound is achieved through a combination of spectroscopic and analytical techniques. This workflow represents a self-validating system where each method provides complementary information to confirm the molecular structure.

Caption: Knoevenagel condensation of salicylaldehyde and malononitrile.

2H-Chromene-3-carbonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Chromene Nucleus

The chromene scaffold, a benzopyran system, is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic molecules of significant biological importance.[1][2] Derivatives of chromene exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] This inherent bioactivity has established the chromene nucleus as a cornerstone in medicinal chemistry and drug discovery programs. Among the diverse family of chromene derivatives, 2H-chromene-3-carbonitrile stands out as a particularly valuable and versatile building block. Its unique combination of a reactive nitrile group and a modifiable heterocyclic core provides a powerful platform for the synthesis of complex molecular architectures with therapeutic potential. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal intermediate in contemporary organic synthesis and drug development.

Core Synthesis: Accessing the this compound Scaffold

The most direct and widely employed method for the synthesis of this compound and its derivatives is the Knoevenagel condensation of salicylaldehydes with malononitrile.[5][6][7] This reaction is a classic carbon-carbon bond-forming reaction that proceeds through a base-catalyzed condensation followed by an intramolecular cyclization.[5]

Underlying Mechanism: A Stepwise Perspective

The Knoevenagel condensation for the formation of this compound is a well-established reaction pathway. The process is initiated by the deprotonation of the active methylene compound, malononitrile, by a base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. The resulting intermediate undergoes dehydration to form a stable α,β-unsaturated dinitrile. Finally, an intramolecular cyclization occurs via the nucleophilic attack of the hydroxyl group of the salicylaldehyde onto one of the nitrile groups, followed by tautomerization to yield the 2-imino-2H-chromene-3-carbonitrile, which can exist in equilibrium with the 2-amino-2H-chromene-3-carbonitrile tautomer.

Caption: Knoevenagel condensation for this compound synthesis.

Experimental Protocol: A Practical Guide

The synthesis of this compound can be readily achieved in a laboratory setting. A variety of catalysts and solvent systems have been reported to effectively promote this transformation, often with a focus on green chemistry principles.[8][9]

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Amino-4H-chromene-3-carbonitriles [8][10]

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| Sodium Carbonate | Water | Room Temperature | 2 h | 90 |

| Pyridine-2-carboxylic acid | Water-EtOH (1:1) | Reflux | 30 min | up to 98 |

| Lithium Hydroxide (LiOH·H₂O) | Aqueous media | Not specified | Not specified | High |

| Piperidine/p-TsOH | Toluene | 60 °C | Not specified | High |

Detailed Step-by-Step Methodology (using Sodium Carbonate): [10]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add substituted salicylaldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol, if synthesizing 7-hydroxy derivatives) in 5 mL of water.

-

Catalyst Addition: Prepare a solution of sodium carbonate (2.12 mg, 0.05 mmol) in 5 mL of water and add it to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solid product that precipitates out of the solution is collected by filtration. The solid is then washed with water and recrystallized from a mixture of 96% ethanol and toluene to afford the pure 2-amino-4H-chromene-3-carbonitrile derivative.

Chemical Reactivity and Functionalization

The this compound core is a versatile platform for further chemical modifications, enabling the synthesis of a diverse library of complex heterocyclic compounds. The reactivity of this scaffold is primarily centered around the nitrile group and the chromene ring system.

Cycloaddition Reactions: Building Molecular Complexity

The electron-deficient nature of the double bond in the chromene ring, conjugated with the nitrile group, makes it a suitable dienophile or dipolarophile in cycloaddition reactions. These reactions provide a powerful strategy for the construction of fused polycyclic systems.

-

[3+2] Cycloaddition: this compound derivatives can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrilimines, to generate novel pyrazole-annulated chromenes.[11][12] This approach has been successfully employed to synthesize hybrids of nicotinonitrile-chromene linked to pyrazole units, which have shown potential as acetylcholinesterase inhibitors.[11] A visible light-promoted [3+2]-cycloaddition has also been developed for the synthesis of cyclopenta[b]chromenocarbonitrile derivatives.[13]

-

[3+3] Cycloaddition: A formal [3+3] cycloaddition has been reported for the synthesis of 2H-chromenes through a one-pot, three-step cascade reaction involving a palladium-catalyzed coupling of a bromoquinone with a vinyl stannane, followed by enolization and an oxa-6π electrocyclization.[14]

Ring Transformation and Rearrangement Reactions

The chromene ring itself can undergo transformations, leading to the formation of other heterocyclic systems. For instance, the reaction of certain chromene derivatives with amines can lead to ring-opening and subsequent rearrangement to form pyrano[3,2-c]chromene derivatives.[15]

Caption: Reactivity and functionalization of the this compound core.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound have emerged as a promising class of compounds with a wide range of pharmacological activities. The ease of synthesis and the potential for diverse functionalization make this scaffold highly attractive for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives.[4][16] Structure-activity relationship (SAR) studies have revealed that the presence of the 2-amino group, the 3-cyano group, and a 4-aryl moiety are often crucial for cytotoxic activity.[1] These compounds have been shown to induce apoptosis in cancer cell lines, making them promising candidates for the development of novel anticancer drugs.[17]

Antimicrobial and Antifungal Activity

The chromene nucleus is also associated with significant antimicrobial and antifungal properties.[3][5] Dimeric chromene derivatives synthesized from salicylaldehydes and malononitrile have demonstrated potent inhibitory activity against the growth of Aspergillus species.[5]

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, chromene derivatives have been investigated for a variety of other therapeutic applications, including their roles as:

-

Monoamine Oxidase (MAO) Inhibitors: Certain 2H-chromene derivatives have shown potent inhibitory activity against MAO, an enzyme involved in the metabolism of neurotransmitters.[1]

-

Anticoagulants: The chromene scaffold is a key component of the well-known anticoagulant warfarin.[4]

-

Anti-inflammatory Agents: Some chromene derivatives have demonstrated significant anti-inflammatory activity.[2]

Caption: Workflow from building block to potential drug candidate.

Conclusion

This compound has firmly established itself as a cornerstone heterocyclic building block in modern organic synthesis and medicinal chemistry. Its straightforward and efficient synthesis, coupled with its versatile reactivity, provides access to a vast chemical space of novel and complex molecules. The broad spectrum of biological activities exhibited by its derivatives underscores the immense potential of this scaffold in the ongoing quest for new and effective therapeutic agents. This guide has provided a comprehensive, yet accessible, overview of the synthesis, reactivity, and applications of this compound, intended to empower researchers and scientists in their endeavors to harness the full potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Convergent Synthesis of 2H-Chromenes – a Formal [3+3] Cycloaddition by a One-pot, Three-Step Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis and Chemical Properties of 2-imino-2H-chromene-3-carbonitrile

Foreword: The Significance of the Chromene Scaffold

The 2-imino-2H-chromene-3-carbonitrile core is a privileged heterocyclic scaffold that serves as a cornerstone in synthetic organic chemistry and drug discovery. Comprising a benzopyran ring system functionalized with highly reactive imino and nitrile groups, this molecule is not merely a synthetic target but a versatile building block for a vast array of more complex, biologically active compounds. Derivatives of the chromene family are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties[1][2]. This guide offers an in-depth exploration of the synthesis, mechanistic underpinnings, and chemical reactivity of 2-imino-2H-chromene-3-carbonitrile, providing researchers and drug development professionals with the foundational knowledge required to harness its synthetic potential.

Part 1: Synthesis of 2-imino-2H-chromene-3-carbonitrile

The principal and most classic route to 2-imino-2H-chromene-3-carbonitrile is the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, specifically malononitrile[3]. This reaction, a variant of the Knoevenagel condensation, is elegant in its simplicity yet highly sensitive to reaction conditions, which can be precisely controlled to achieve high yields and purity.

The Core Reaction Mechanism: A Stepwise Perspective

The synthesis is not a simple one-step event but a sequential process. Understanding this pathway is critical for troubleshooting and optimization.

-

Knoevenagel Condensation: The reaction initiates with the base-catalyzed formation of a carbanion from malononitrile. This potent nucleophile then attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate (a cyanocinnamonitrile derivative)[4][5].

-

Intramolecular Cyclization (Oxo-Michael Addition): The phenolic hydroxyl group of the intermediate, rendered more nucleophilic by the basic medium, attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile system. This intramolecular cyclization forms the pyran ring.

-

Tautomerization: The resulting intermediate rapidly tautomerizes to yield the more stable 2-imino-2H-chromene-3-carbonitrile.

The delicate control of parameters such as catalyst, solvent, and temperature is paramount, as side reactions, including the formation of dimeric species or other chromene derivatives, can occur if conditions are not optimized[3][6].

Caption: Generalized workflow for the synthesis of 2-imino-2H-chromene-3-carbonitrile.

Field-Proven Experimental Protocols

While numerous variations exist, the following protocols represent robust and reproducible methods for the synthesis.

Protocol 1: Classic Base-Catalyzed Synthesis This method is the foundational procedure from which many optimizations are derived.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add salicylaldehyde (1.0 eq.) and malononitrile (1.0-1.2 eq.) to a suitable solvent such as ethanol or isopropanol.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine (Et₃N) (approx. 5-10 mol%). The base is critical as it facilitates the initial deprotonation of malononitrile.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight[7].

-

Isolation: The product often precipitates directly from the reaction mixture as a crystalline solid. Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.

-

Purity: The product is often obtained in high purity, but recrystallization from a solvent like ethanol or dioxane can be performed if necessary.

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis Ultrasound activation provides mechanical energy to the system, promoting molecular collisions and often accelerating reaction rates without the need for a catalyst, aligning with green chemistry principles.

-

Setup: In a suitable vessel, combine equimolar amounts of salicylaldehyde and malononitrile in a solvent such as dioxane or isopropyl alcohol[8][9][10].

-

Reaction: Place the vessel in an ultrasonic bath at room temperature or slightly elevated temperatures (e.g., 50-60°C)[9][11]. Sonication is typically carried out for 1-2 hours.

-

Isolation: Upon completion, the precipitated product is filtered, washed with a non-polar solvent like hexane, and dried[9]. This method can lead to higher yields and shorter reaction times compared to conventional stirring[10].

Influence of Reaction Parameters: A Comparative Analysis

The choice of catalyst and solvent system significantly impacts reaction efficiency and product distribution.

| Parameter | Reagent/Condition | Rationale & Observations | Yield (%) | Reference |

| Catalyst | Piperidine / Et₃N | Standard weak bases; effective but can require longer reaction times. | Good-Excellent | [3][7] |

| LiOH·H₂O | Acts as a "dual activation" catalyst in aqueous media, promoting efficient condensation. | High | [12] | |

| Pyridine-2-carboxylic acid | A bifunctional catalyst that acts as both an acid and a base, enabling rapid conversion in EtOH/water. | ~98% | [13] | |

| None (Ultrasound) | Energy input from sonication bypasses the need for a chemical catalyst, reducing workup complexity. | High | [8][10] | |

| Solvent | Ethanol / Isopropanol | Common protic solvents where the product has low solubility, facilitating easy isolation. | Good | [7][9] |

| Dioxane / THF | Aprotic solvents useful for certain reaction conditions, especially with ultrasound. | Good | [9] | |

| Water / EtOH (1:1) | A green solvent system that can significantly accelerate the reaction, especially with appropriate catalysts. | Excellent | [13] |

Part 2: Chemical Properties and Reactivity

The unique arrangement of functional groups in 2-imino-2H-chromene-3-carbonitrile dictates its chemical behavior, making it a versatile intermediate. The molecule possesses both nucleophilic (imino nitrogen) and electrophilic (nitrile carbon, C4 position) centers.

Caption: Key reactive sites on the 2-imino-2H-chromene-3-carbonitrile scaffold.

Reactions with Nucleophiles

The electron-withdrawing nature of the nitrile and the conjugated system makes the C4 position of the pyran ring electrophilic and susceptible to Michael addition. Furthermore, the nitrile group itself can be a target for nucleophilic attack.

-

Reaction with N,N-Binucleophiles: This is a powerful strategy for building complex fused heterocyclic systems. For example, reaction with hydrazine hydrate leads to the formation of chromeno[4,3-c]pyrazole derivatives, while reaction with o-phenylenediamine yields chromeno[4,3-e][8][12]diazepines[11]. The reaction proceeds via an initial nucleophilic attack at the C4 position, followed by an intramolecular cyclization involving the second nucleophilic center and the nitrile group.

-

Dimerization: Under certain conditions, particularly with prolonged reaction times or specific catalysts, 2-imino-2H-chromene-3-carbonitrile can act as both an electrophile and a nucleophile, leading to the formation of dimeric structures[1][3][10].

Cycloaddition Reactions

While less commonly reported for the parent compound, the electron-deficient double bond within the pyran ring suggests potential for participation in cycloaddition reactions, further expanding its synthetic utility. The diene-like character of the benzene ring fused to the pyran system could also be exploited in specific contexts.

Part 3: Spectroscopic Characterization

Unambiguous identification of 2-imino-2H-chromene-3-carbonitrile is achieved through a combination of spectroscopic techniques. The data below serves as a benchmark for researchers.

| Technique | Region / Shift (δ) | Assignment |

| IR (KBr, cm⁻¹) | ~2220-2230 | C≡N (Nitrile) stretch[7] |

| ~1650-1660 | C=N (Imino) stretch[7] | |

| ~3200-3350 | =N-H stretch | |

| ¹H NMR (DMSO-d₆) | δ 7.20-8.00 (m, 4H) | Aromatic Protons |

| δ 8.90-9.00 (s, 1H) | H-4 Proton | |

| δ ~11.3-11.5 (s, 1H) | =N-H Proton[11] | |

| ¹³C NMR (DMSO-d₆) | δ ~115-117 | C≡N (Nitrile Carbon) |

| δ ~116-148 | Aromatic Carbons | |

| δ ~150-160 | C-2 (Imino Carbon) & C-8a |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency. The provided data is a representative compilation from multiple sources.[1][7][11]

Conclusion

2-imino-2H-chromene-3-carbonitrile is a molecule of significant synthetic value. Its preparation via the Knoevenagel condensation of salicylaldehyde and malononitrile is a well-established yet highly tunable process. The strategic placement of its imine, nitrile, and pyran ring functionalities provides a rich landscape for chemical transformations, enabling the construction of diverse and complex heterocyclic architectures. For scientists engaged in medicinal chemistry and materials science, a thorough understanding of the principles outlined in this guide is the first step toward unlocking the full potential of this remarkable chemical entity.

References

- 1. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives [mdpi.com]

- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

- 7. Synthesis of New 2-Phenylamino-4H-chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases [scirp.org]

- 8. [PDF] The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for the Initial Screening of 2H-Chromene-3-Carbonitrile Derivatives for Anticancer Activity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial in vitro screening of novel 2H-chromene-3-carbonitrile derivatives as potential anticancer agents. The methodologies detailed herein are grounded in established scientific principles and aim to provide a robust and efficient workflow for the early-stage evaluation of this promising class of compounds.

Introduction: The Rationale for Investigating this compound Derivatives

The chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2][3][4] Among these, derivatives of 2H-chromene, particularly those bearing a carbonitrile group at the 3-position, have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[1][5][6][7][8] These compounds have been reported to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of microtubule polymerization.[7][9]

The 2-amino-4H-chromene-3-carbonitrile series, in particular, has shown promising cytotoxic activities against various cancer cell lines.[5][6] The synthesis of these derivatives is often achieved through efficient one-pot, multi-component reactions, making them an attractive class of molecules for the development of extensive compound libraries for high-throughput screening.[10][11][12][13][14] This guide will focus on the critical first step: the initial in vitro screening to identify the most promising lead compounds for further development.

Strategic Experimental Design for Initial Screening

A well-designed initial screening cascade is paramount for the efficient and cost-effective identification of promising drug candidates. The primary objective is to assess the cytotoxic potential of the synthesized this compound derivatives across a representative panel of human cancer cell lines.

Selection of a Diverse Cancer Cell Line Panel

The choice of cancer cell lines is a critical determinant of the relevance of the screening data.[15] A common approach is to utilize a panel of cell lines from different tissue origins to identify compounds with broad-spectrum activity or selective cytotoxicity. The National Cancer Institute (NCI) has pioneered this approach with its NCI-60 panel, a collection of 60 human tumor cell lines representing nine different cancer types.[16][17][18][19]

For an initial screen of a novel compound library, a smaller, yet diverse, panel is often employed. A representative panel could include:

-

MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line, widely used for studies on hormone-dependent breast cancer.[20]

-

MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive and invasive nature.[20]

-

A549: A human lung adenocarcinoma cell line.[20]

-

HT-29: A human colon adenocarcinoma cell line.[8]

This selection provides a preliminary assessment of the compounds' efficacy against different cancer subtypes with varying genetic backgrounds.

Primary Cytotoxicity Screening: Choosing the Right Assay

The initial screening assay should be robust, reproducible, and suitable for a 96-well plate format to accommodate a large number of compounds and concentrations. The two most commonly employed colorimetric assays for determining cytotoxicity are the MTT and SRB assays.[21][22][23][24][25]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[22]

-

SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.[22][24][25]

While both assays are suitable, the SRB assay is often recommended for large-scale screening due to its simplicity, stability of the end-product, and the fact that it is less prone to interference from reducing agents in the test compounds.[21][25] The NCI has adopted the SRB assay for its in vitro anticancer drug screen.[23]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the initial screening of this compound derivatives.

Cell Culture and Plating

Proper cell culture technique is fundamental to obtaining reliable and reproducible results.

Protocol:

-

Culture the selected cancer cell lines in the recommended medium (e.g., RPMI 1640) supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[26]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

For the assay, harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well microtiter plates at a density of 5,000 to 20,000 cells per well in 100 µL of medium.[26][27] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

-

Incubate the plates for 24 hours to allow the cells to attach and resume growth before adding the test compounds.[26][27]

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the methodology used by the National Cancer Institute.[26]

Protocol:

-

Compound Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent, such as DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 0.01 to 100 µM).

-

Cell Treatment: After the 24-hour pre-incubation, add 100 µL of the compound dilutions to the respective wells of the 96-well plates containing the cells. Include wells with vehicle control (DMSO at the same final concentration as in the compound-treated wells) and a positive control (e.g., a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Drying: Allow the plates to air-dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance data is used to calculate the percentage of cell growth inhibition and to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell lethality) values.[26]

The percentage of growth is calculated as: [(Ti-Tz)/(C-Tz)] x 100 for concentrations for which Ti ≥ Tz [(Ti-Tz)/Tz] x 100 for concentrations for which Ti < Tz

Where:

-

Tz: Absorbance at time zero (just before compound addition).

-

C: Absorbance of control (vehicle-treated) cells at the end of incubation.

-

Ti: Absorbance of treated cells at the end of incubation.

A dose-response curve is then plotted to determine the GI50 value for each compound on each cell line.

Data Presentation:

The results of the primary screening should be summarized in a clear and concise table for easy comparison of the cytotoxic activity of the different derivatives.

| Compound | MCF-7 GI50 (µM) | MDA-MB-231 GI50 (µM) | A549 GI50 (µM) | HT-29 GI50 (µM) | HepG2 GI50 (µM) |

| Derivative 1 | 15.2 | 25.8 | 18.5 | 30.1 | 22.4 |

| Derivative 2 | 2.1 | 5.6 | 3.4 | 8.9 | 4.7 |

| Derivative 3 | >100 | >100 | >100 | >100 | >100 |

| Doxorubicin | 0.5 | 0.8 | 0.6 | 1.2 | 0.9 |

Secondary Screening: Elucidating the Mechanism of Action

Compounds that exhibit significant cytotoxicity in the primary screen (e.g., GI50 < 10 µM) should be advanced to secondary assays to gain initial insights into their mechanism of action. A key hallmark of many anticancer drugs is the induction of apoptosis, or programmed cell death.[28]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a reliable method for detecting and quantifying apoptosis.[29][30] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[29]

Protocol:

-

Cell Treatment: Seed the cells in 6-well plates and treat them with the this compound derivative at its GI50 and 2x GI50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

-

Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Data Presentation:

The results of the apoptosis assay can be presented as a table summarizing the percentage of apoptotic cells.

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 | 2.5 | 2.3 |

| Derivative 2 (GI50) | 60.1 | 25.4 | 14.5 |

| Derivative 2 (2x GI50) | 35.8 | 40.2 | 24.0 |

| Staurosporine | 20.5 | 55.3 | 24.2 |

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Caption: Experimental workflow for the initial screening of this compound derivatives.

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel chromene derivatives of expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. scispace.com [scispace.com]

- 12. [PDF] The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]

- 13. library.kab.ac.ug [library.kab.ac.ug]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. karger.com [karger.com]

- 20. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 21. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. dctd.cancer.gov [dctd.cancer.gov]

- 27. bitesizebio.com [bitesizebio.com]

- 28. benchchem.com [benchchem.com]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Exploring the Synthetic Versatility of Salicylaldehydes and Malononitrile Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between salicylaldehydes and malononitrile represents a cornerstone of heterocyclic chemistry, providing a facile and versatile gateway to a diverse array of bioactive molecules. This technical guide delves into the core principles governing this reaction, offering a comprehensive exploration of its mechanistic intricacies, synthetic adaptability, and profound implications for drug discovery and development. By understanding and manipulating the delicate interplay of catalysts, solvents, and reaction conditions, researchers can strategically navigate the synthetic landscape to selectively forge valuable chromene and coumarin scaffolds. These privileged structures are at the heart of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide is designed to empower researchers and drug development professionals with the fundamental knowledge and practical insights necessary to harness the full synthetic potential of this powerful chemical transformation.

Part 1: The Significance of Chromenes and Coumarins in Medicinal Chemistry

Chromene and coumarin derivatives are prominent classes of oxygen-containing heterocyclic compounds ubiquitously found in nature and are central to the development of new pharmaceuticals.[1][2] The inherent structural features of these scaffolds, particularly their ability to engage in various biological interactions, have established them as "privileged structures" in medicinal chemistry.[3][4] This privileged status stems from their remarkable capacity to serve as a versatile template for the design of novel drugs targeting a wide range of diseases.[1][5] The coumarin framework, for instance, is the foundation for anticoagulant drugs like warfarin and acenocoumarol and is a key component in molecules with anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[6][7][8] Similarly, the chromene moiety is a constituent of numerous natural products and synthetic compounds with significant therapeutic potential, including anticancer, anti-HIV, and antimicrobial agents.[3][9][10]